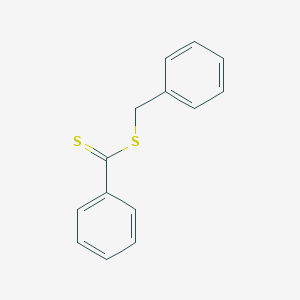

Benzyl benzodithioate

Description

Propriétés

IUPAC Name |

benzyl benzenecarbodithioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12S2/c15-14(13-9-5-2-6-10-13)16-11-12-7-3-1-4-8-12/h1-10H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCKPFAYILJKXAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSC(=S)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30466574 | |

| Record name | Benzyl dithiobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30466574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27249-90-7 | |

| Record name | Benzyl dithiobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30466574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzyl Benzodithioate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Core Mechanism of Benzyl Benzodithioate in RAFT Polymerization: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a highly versatile controlled radical polymerization (CRP) technique, enabling the synthesis of polymers with predetermined molecular weights, low polydispersity, and complex architectures. The fidelity of this process is critically dependent on the choice of the RAFT agent, or chain transfer agent (CTA). Benzyl (B1604629) benzodithioate (BDB), a dithiobenzoate-class RAFT agent, has proven to be particularly effective for the controlled polymerization of a range of monomers, most notably styrenes, and methacrylates. This technical guide provides an in-depth exploration of the mechanism of action of benzyl benzodithioate in RAFT polymerization, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for researchers in polymer chemistry and drug development.

Mechanism of Action

The RAFT process mediated by this compound operates via a degenerative chain transfer mechanism, establishing a dynamic equilibrium between active propagating polymer chains and dormant polymer chains. This equilibrium minimizes the occurrence of irreversible termination reactions, which are prevalent in conventional free-radical polymerization, thus allowing for the controlled growth of polymer chains.

The overall mechanism can be dissected into several key stages:

-

Initiation: A standard radical initiator, such as Azobisisobutyronitrile (AIBN), is thermally or photochemically decomposed to generate primary radicals (I•). These primary radicals then react with a monomer unit (M) to form a propagating radical (P•n).

-

Pre-equilibrium: The propagating radical (P•n) adds to the thiocarbonyl group of the this compound RAFT agent, forming an intermediate radical. This intermediate can then fragment in one of two ways: either reverting to the original reactants or, more productively, releasing the benzyl radical (R•) and forming a dormant polymeric RAFT agent. The expelled benzyl radical then reacts with a monomer to initiate a new propagating chain. This stage ensures that the majority of polymer chains are initiated by the R-group of the RAFT agent.

-

Main Equilibrium: This is the core of the RAFT process. Propagating polymer chains (P•n) reversibly add to the thiocarbonylthio group of the dormant polymeric RAFT agents (P_m-RAFT), forming an intermediate radical. This intermediate radical can then fragment, releasing either the initial propagating chain (P•n) or the other polymeric chain (P•m). This rapid and reversible transfer of the thiocarbonylthio group between propagating and dormant chains ensures that all chains have an equal opportunity to grow, leading to a narrow molecular weight distribution.

-

Termination: As with any radical polymerization, termination reactions can still occur, primarily through the combination or disproportionation of two propagating radicals. However, the concentration of propagating radicals is kept low due to the establishment of the main equilibrium, which significantly reduces the rate of termination.

The effectiveness of this compound as a RAFT agent is attributed to the phenyl group (the Z-group) which activates the C=S double bond towards radical addition, and the benzyl group (the R-group) which is a good homolytic leaving group, capable of re-initiating polymerization.

Caption: The core mechanism of RAFT polymerization using this compound.

Quantitative Data

The performance of this compound in RAFT polymerization is demonstrated by the controlled evolution of molecular weight with monomer conversion and the maintenance of a low polydispersity index (PDI). Below are tables summarizing typical results for the polymerization of styrene (B11656).

Table 1: RAFT Polymerization of Styrene with this compound

| Monomer/RAFT Ratio | Time (h) | Conversion (%) | Mn ( g/mol , GPC) | PDI (Mw/Mn) |

| 100 | 2 | 25 | 2,800 | 1.15 |

| 100 | 4 | 48 | 5,200 | 1.12 |

| 100 | 8 | 85 | 9,100 | 1.10 |

| 200 | 4 | 30 | 6,500 | 1.20 |

| 200 | 8 | 55 | 11,800 | 1.18 |

| 500 | 8 | 20 | 10,500 | 1.25 |

| 500 | 16 | 45 | 23,000 | 1.22 |

Data synthesized from typical results reported in literature for the bulk polymerization of styrene at 60-70°C with AIBN as the initiator.

Table 2: Influence of Monomer/RAFT Ratio on Polystyrene Properties

| Target DP | [Styrene]:[BDB]:[AIBN] | Mn, theoretical ( g/mol ) | Mn, experimental ( g/mol ) | PDI |

| 50 | 50:1:0.1 | 5,200 | 5,500 | 1.13 |

| 100 | 100:1:0.1 | 10,400 | 11,000 | 1.15 |

| 200 | 200:1:0.1 | 20,800 | 22,500 | 1.18 |

| 500 | 500:1:0.2 | 52,000 | 56,000 | 1.25 |

Theoretical molecular weight (Mn, theoretical) is calculated as: Mn = (([Monomer]/[RAFT Agent]) * Monomer MW * Conversion) + RAFT Agent MW. Data assumes near complete conversion for simplicity.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of a Grignard reagent with carbon disulfide, followed by quenching with an alkylating agent.

Materials:

-

Magnesium turnings

-

Dry tetrahydrofuran (B95107) (THF)

-

Carbon disulfide

-

Benzyl bromide

-

Hydrochloric acid (1 M)

-

Diethyl ether

-

Anhydrous magnesium sulfate

Procedure:

-

A solution of phenylmagnesium bromide is prepared by adding bromobenzene to magnesium turnings in dry THF under an inert atmosphere.

-

The Grignard solution is then cooled in an ice bath, and carbon disulfide is added dropwise with vigorous stirring. The reaction mixture typically turns dark red.

-

After stirring for several hours, benzyl bromide is added to the reaction mixture, which is then allowed to warm to room temperature and stirred overnight.

-

The reaction is quenched by the addition of 1 M hydrochloric acid.

-

The aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica (B1680970) gel to yield this compound as a red oil.

General Protocol for RAFT Polymerization of Styrene

Materials:

-

Styrene (inhibitor removed)

-

This compound (BDB)

-

Azobisisobutyronitrile (AIBN)

-

Anhydrous solvent (e.g., toluene (B28343) or 1,4-dioxane), if not bulk polymerization

-

Schlenk flask or ampule

-

Methanol

Procedure:

-

Styrene, BDB, and AIBN are added to a Schlenk flask or ampule at the desired molar ratio (e.g., [Styrene]:[BDB]:[AIBN] = 200:1:0.2).

-

If a solvent is used, it is added to the flask.

-

The mixture is subjected to several freeze-pump-thaw cycles to remove dissolved oxygen.

-

The flask or ampule is backfilled with an inert gas (e.g., nitrogen or argon) and sealed.

-

The reaction vessel is placed in a preheated oil bath at the desired temperature (typically 60-110°C).

-

The polymerization is allowed to proceed for a predetermined time. Samples may be taken periodically to monitor conversion and molecular weight evolution.

-

The polymerization is quenched by cooling the reaction vessel in an ice bath and exposing the contents to air.

-

The polymer is isolated by precipitation into a large excess of a non-solvent, such as methanol, and dried under vacuum.

Characterization:

-

Monomer Conversion: Determined by gravimetry or ¹H NMR spectroscopy.

-

Molecular Weight and Polydispersity Index (PDI): Determined by Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC).

Caption: A typical experimental workflow for RAFT polymerization.

Conclusion

This compound is a robust and efficient RAFT agent for the controlled polymerization of styrenes and methacrylates. Its mechanism of action, centered around a degenerative chain transfer process, allows for the synthesis of well-defined polymers with predictable molecular weights and low polydispersity. The experimental protocols for its synthesis and use in polymerization are well-established and accessible. For researchers in drug development, the ability to create precisely structured polymers is invaluable for applications such as drug delivery vehicles, hydrogels, and bioconjugates. A thorough understanding of the principles outlined in this guide will empower scientists to leverage the full potential of this compound-mediated RAFT polymerization for the design and synthesis of advanced polymeric materials.

Spectroscopic Profile of Benzyl Benzodithioate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Benzyl (B1604629) benzodithioate. It is designed to be an in-depth resource, presenting available quantitative data, detailed experimental protocols for acquiring such data, and a logical workflow for the spectroscopic analysis of this compound.

Benzyl benzodithioate is a chemical compound utilized in various research and development applications, notably as a chain transfer agent in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. A thorough understanding of its spectroscopic characteristics is crucial for its identification, purity assessment, and quality control.

Data Presentation

The following tables summarize the available and predicted spectroscopic data for this compound.

¹H NMR Spectroscopic Data

The proton Nuclear Magnetic Resonance (¹H NMR) spectrum provides detailed information about the hydrogen atoms in a molecule.

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~8.10 | Multiplet | Aromatic Protons (ortho to C=S) |

| ~7.60 | Multiplet | Aromatic Protons (meta, para to C=S) |

| ~7.35 | Multiplet | Aromatic Protons (benzyl ring) |

| ~4.60 | Singlet | Methylene Protons (-CH₂-) |

Note: The chemical shifts are approximate and can vary based on the solvent and experimental conditions.

¹³C NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~220-230 | Thiocarbonyl Carbon (C=S) |

| ~145 | Aromatic Carbon (ipso- to C=S) |

| ~137 | Aromatic Carbon (ipso- to CH₂) |

| ~127-133 | Aromatic Carbons |

| ~40-50 | Methylene Carbon (-CH₂-) |

Note: These are predicted values and should be confirmed by experimental data.

FT-IR Spectroscopic Data (Predicted)

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify functional groups. Although the FT-IR spectrum has been used to confirm the structure of this compound, a detailed peak list is not widely published.[1] The table below lists the expected characteristic absorption bands.

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| 3100-3000 | C-H stretch (aromatic) | Medium |

| 2950-2850 | C-H stretch (aliphatic) | Medium |

| 1600-1450 | C=C stretch (aromatic) | Medium-Strong |

| 1250-1050 | C=S stretch | Strong |

| 770-690 | C-H bend (aromatic) | Strong |

Mass Spectrometry Data

Mass spectrometry provides information about the mass-to-charge ratio of a compound and its fragments, confirming its molecular weight and elemental composition.

| Parameter | Value |

| Molecular Formula | C₁₄H₁₂S₂ |

| Molecular Weight | 244.38 g/mol |

| Exact Mass | 244.038043 g/mol [2] |

| Monoisotopic Mass | 244.038043 g/mol [2] |

UV-Vis Spectroscopic Data (Predicted)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The solvent should be chosen based on the solubility of the compound and its residual peak should not interfere with the analyte signals. Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift calibration (δ = 0.00 ppm).

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition for ¹H NMR:

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire the spectrum using a standard pulse sequence.

-

Set appropriate parameters, including a spectral width of approximately 15 ppm, a sufficient number of scans for a good signal-to-noise ratio (typically 8-16 scans), and a relaxation delay of 1-5 seconds.

-

-

Data Acquisition for ¹³C NMR:

-

Switch the probe to the ¹³C frequency.

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Set a wider spectral width (e.g., 250 ppm) and a larger number of scans (typically 128 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology:

-

Sample Preparation:

-

Liquid Sample: If the sample is a liquid, a thin film can be prepared by placing a drop of the sample between two KBr or NaCl plates.

-

Solid Sample (KBr Pellet): If the sample is a solid, grind a small amount (1-2 mg) of the sample with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.

-

-

Instrumentation: Use an FT-IR spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or the pure KBr pellet) to subtract atmospheric and instrumental interferences.

-

Place the prepared sample in the spectrometer's sample holder.

-

Acquire the sample spectrum, typically in the range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the sample (typically 1 µg/mL to 1 mg/mL) in a suitable volatile solvent such as methanol, acetonitrile, or a mixture with water.

-

Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Data Acquisition:

-

Introduce the sample solution into the ion source via direct infusion or through a liquid chromatography (LC) system.

-

Optimize the ion source parameters (e.g., capillary voltage, nebulizer gas flow, and temperature) to achieve stable and efficient ionization.

-

Acquire the mass spectrum in a suitable mass range (e.g., m/z 50-500). For high-resolution mass spectrometry (HRMS), use a mass analyzer such as a Time-of-Flight (TOF) or Orbitrap to obtain accurate mass measurements.

-

-

Data Processing: Analyze the resulting mass spectrum to identify the molecular ion peak ([M]⁺ or [M+H]⁺) and any significant fragment ions. Use the accurate mass data to confirm the elemental composition.

UV-Visible Spectroscopy

Objective: To measure the electronic absorption spectrum of this compound.

Methodology:

-

Sample Preparation: Prepare a series of dilutions of this compound in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane) to find a concentration that gives an absorbance reading between 0.1 and 1.0.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition:

-

Fill a quartz cuvette with the pure solvent to be used as a reference (blank).

-

Fill a matching quartz cuvette with the sample solution.

-

Place both cuvettes in the spectrophotometer.

-

Scan the sample over a wavelength range (e.g., 200-800 nm) to record the absorption spectrum.

-

-

Data Processing: The software will plot absorbance versus wavelength. Identify the wavelength(s) of maximum absorbance (λmax).

Mandatory Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

References

An In-depth Technical Guide to the Chemical Properties of Benzyl Benzodithioate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of Benzyl (B1604629) benzodithioate (BBDT), with a focus on its synthesis, reactivity, and primary application as a Reversible Addition-Fragmentation chain-Transfer (RAFT) agent in controlled radical polymerization. The information is presented to be of maximal utility to researchers, scientists, and professionals in drug development who may leverage polymer chemistry for advanced therapeutic systems.

Chemical and Physical Properties

Benzyl benzodithioate is a dithioester compound that plays a significant role as a chain transfer agent (CTA) in RAFT polymerization, a technique that allows for the synthesis of polymers with well-defined architectures and low polydispersity.[1] Its physical and chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₄H₁₂S₂ | [1][2] |

| Molecular Weight | 244.38 g/mol | [1] |

| CAS Number | 27249-90-7 | |

| Appearance | Dark red to very dark brown liquid or powder | [3] |

| Melting Point | 55 °C | [2] |

| Boiling Point | 373 °C | [2] |

| Density | 1.182 g/mL at 25 °C | [1] |

| Refractive Index (n20/D) | 1.696 | |

| Solubility | Soluble in common organic solvents like toluene (B28343) and benzene. | [4] |

| Storage Temperature | 2-8°C | [1] |

Synonyms: Benzyl dithiobenzoate, Benzenecarbodithioic acid phenylmethyl ester, S-Benzyl dithiobenzoate, BDTB, Benzyl phenyl RAFT agent.

Synthesis and Characterization

The synthesis of this compound is typically achieved through the reaction of a benzoic acid derivative with a sulfur source and a benzyl halide. A common laboratory-scale synthesis is detailed below.

Experimental Protocol: Synthesis of this compound [4]

-

Reactants:

-

Benzoic acid (1.22 g)

-

Benzyl mercaptan (1.24 g)

-

Phosphorus pentasulfide (4.44 g)

-

Toluene (40 ml)

-

-

Procedure:

-

A mixture of benzoic acid, benzyl mercaptan, and phosphorus pentasulfide in toluene is refluxed for 10 hours. A dark red color develops immediately upon heating.

-

The reaction progress is monitored by Gas Chromatography-Mass Spectrometry (GC-MS).

-

After the reaction is complete, the mixture is cooled to room temperature.

-

The crude product is purified by column chromatography on neutral alumina, eluting with benzene.

-

The solvent is removed by distillation to yield this compound (2.22 g, 91% yield).

-

-

Characterization: The product is further characterized by ¹H and ¹³C-NMR.[4]

¹H NMR Data (500 MHz, CDCl₃): A published ¹H NMR spectrum shows characteristic peaks at approximately 4.60 ppm (singlet, 2H, -CH₂-), and in the aromatic region between 7.6 and 8.10 ppm.[3]

Chemical Reactivity

The reactivity of this compound is dominated by the chemistry of the dithioester group.

-

Reactivity with Nucleophiles: Dithioesters are known to react with nucleophiles, such as amines, in an aminolysis reaction to form thioamides.[5] This reactivity is important to consider in the context of bioconjugation or drug delivery applications where the polymer may be exposed to amine-containing biomolecules.

-

Thermolysis: Dithioesters can undergo thermal decomposition at elevated temperatures. For instance, cumyl dithiobenzoate, a related compound, shows thermal decomposition at 120 °C, yielding an unsaturated compound and dithiobenzoic acid.[6][7] This can affect the "living" character of RAFT polymerization at high temperatures.[6] However, benzyl dithiobenzoate itself is reported to be more thermally stable and does not decompose when heated at 120 °C.[8]

-

Electrochemical Behavior: The electrochemical reduction of dithiobenzoates has been studied by cyclic voltammetry. The reduction potential is influenced by the substituents on the dithiobenzoate moiety.[9] This property could be exploited for controlled release or degradation of polymers synthesized using this RAFT agent.

Application in RAFT Polymerization

The primary and most well-documented application of this compound is as a chain transfer agent in Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. It is particularly well-suited for controlling the polymerization of methacrylates, methacrylamides, and styrenes.[1]

Mechanism of RAFT Polymerization:

The RAFT process involves a series of equilibria that allow for the controlled growth of polymer chains. A simplified mechanism is depicted in the diagram below.

Caption: The RAFT polymerization mechanism involves initiation, reversible chain transfer via an intermediate radical, propagation, and termination.

Experimental Protocol: RAFT Polymerization of Methyl Methacrylate (B99206) (General Procedure)

The following is a general protocol for the RAFT polymerization of methyl methacrylate (MMA), which can be adapted for use with this compound.

-

Materials:

-

Methyl methacrylate (MMA) (monomer)

-

This compound (BBDT) (RAFT agent)

-

2,2'-Azobis(isobutyronitrile) (AIBN) (initiator)

-

Anhydrous solvent (e.g., toluene or dioxane)

-

-

Procedure:

-

The monomer (MMA), RAFT agent (BBDT), and initiator (AIBN) are dissolved in the solvent in a reaction vessel. The molar ratio of these components is crucial for controlling the molecular weight of the resulting polymer.

-

The solution is deoxygenated by several freeze-pump-thaw cycles or by purging with an inert gas (e.g., nitrogen or argon).

-

The reaction mixture is heated to a specific temperature (typically 60-80 °C for AIBN) to initiate polymerization.

-

The polymerization is allowed to proceed for a predetermined time to achieve the desired monomer conversion.

-

The reaction is quenched by cooling and exposing the mixture to air.

-

The polymer is isolated by precipitation in a non-solvent (e.g., methanol (B129727) or hexane) and dried under vacuum.

-

Workflow for RAFT Polymerization:

Caption: A typical experimental workflow for RAFT polymerization using this compound.

Biological Activity and Toxicology

There is limited specific information available in the scientific literature regarding the biological activity, signaling pathways, or toxicology of this compound.

Some studies on dithiobenzoate-terminated polymers have shown concentration-dependent cytotoxicity. For example, dithiobenzoate-ended poly(N-(2-hydroxypropyl)methacrylamide) (P(HPMA)) exhibited high cytotoxicity at a concentration of 1000 µM in several cell lines after 24 hours of incubation.[10] However, at lower concentrations (≤ 200 µM), the polymers were tolerated by the cells.[10]

It is crucial to distinguish this compound from Benzyl benzoate (B1203000), a structurally different compound with known applications as a medication and insect repellent. Toxicological data for Benzyl benzoate should not be extrapolated to this compound.

Summary and Outlook

This compound is a key reagent in the field of polymer chemistry, enabling the synthesis of well-defined polymers through RAFT polymerization. Its chemical properties are well-suited for this application, offering good control over the polymerization of a range of monomers. While its reactivity with nucleophiles and its thermal stability have been investigated to some extent, a comprehensive understanding of its broader chemical reactivity and biological profile is still lacking. For researchers in drug development, the use of this compound provides a pathway to novel polymer-based drug delivery systems, but the potential cytotoxicity of the dithiobenzoate end-group warrants careful consideration and further investigation in the context of specific biomedical applications. Future research could focus on elucidating the biological interactions of this compound and its derivatives to expand their utility beyond polymer synthesis.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. echemi.com [echemi.com]

- 3. polymersource.ca [polymersource.ca]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. Synthesis and Reactivity of Fluorinated Dithiocarboxylates to Prepare Thioamides—Effective Access to a 4-Styrenylthioamide-Cinchona Alkaloid Monomer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. CSIRO Research Publications Repository [publications.csiro.au]

- 10. In vitro cytotoxicity of RAFT polymers - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Benzyl Benzodithioate (CAS: 27249-90-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl (B1604629) benzodithioate, with the Chemical Abstracts Service (CAS) number 27249-90-7, is a dithiobenzoate compound primarily recognized for its role in polymer chemistry. It serves as a highly effective chain transfer agent in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined architectures and narrow molecular weight distributions.

This technical guide provides a comprehensive overview of Benzyl benzodithioate, including its chemical and physical properties, detailed experimental protocols for its synthesis and application in RAFT polymerization, and available spectroscopic data.

A Note to Drug Development Professionals: It is important to distinguish this compound from the similarly named but structurally different compound, Benzyl benzoate (B1203000). Benzyl benzoate is a well-known medication used as an acaricide and scabicide. In contrast, a thorough review of scientific literature reveals a significant lack of information regarding any biological activity or pharmacological relevance of this compound. Its applications appear to be confined to the field of materials science, specifically polymer synthesis.

Chemical and Physical Properties

This compound is an organic compound with the chemical formula C₁₄H₁₂S₂. It is also known by several synonyms, including Benzyl dithiobenzoate, BDTB, and Benzyl phenyl RAFT agent.[1]

| Property | Value | Reference(s) |

| Molecular Weight | 244.38 g/mol | |

| Appearance | Orange to brown to dark red clear liquid or powder | [2] |

| Density | 1.182 g/mL at 25 °C | |

| Refractive Index | n20/D 1.696 | |

| Storage Temperature | 2-8°C | [3] |

| Assay | ≥96% | [3] |

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the reaction of benzoic acid and benzyl mercaptan with phosphorus pentasulfide in a suitable solvent.

Experimental Protocol: Synthesis from Benzoic Acid and Benzyl Mercaptan[8]

Materials:

-

Benzoic acid (1.22 g)

-

Benzyl mercaptan (1.24 g)

-

Phosphorus pentasulfide (4.44 g)

-

Toluene (B28343) (40 mL)

-

Neutral alumina (B75360) for column chromatography

-

Benzene for elution

Procedure:

-

A mixture of benzoic acid, benzyl mercaptan, and phosphorus pentasulfide in toluene is refluxed for 10 hours. A dark red color will develop immediately upon heating.

-

The reaction progress can be monitored by Gas Chromatography-Mass Spectrometry (GC-MS).

-

After the reaction is complete, the mixture is cooled to room temperature.

-

The crude product is purified by column chromatography using a column packed with neutral alumina and eluting with benzene.

-

The solvent is removed from the collected fractions by distillation to yield this compound. This protocol has a reported yield of 91%.

-

The final product should be further characterized by ¹H and ¹³C-NMR spectroscopy.

Synthesis workflow for this compound.

Application in RAFT Polymerization

This compound is a highly effective chain transfer agent for the RAFT polymerization of a variety of monomers, particularly methacrylates, methacrylamides, and styrenes.[3] The RAFT process allows for the synthesis of polymers with controlled molecular weights and low polydispersity.

The RAFT Polymerization Mechanism

The RAFT mechanism involves a series of addition-fragmentation equilibria that regulate the growth of polymer chains. The key steps are initiation, reversible chain transfer, reinitiation, and termination. The dithiobenzoate group of this compound plays a central role in mediating the reversible transfer of the growing polymer chain.

Generalized mechanism of RAFT polymerization.

Experimental Protocol: RAFT Polymerization of Styrene[2]

Materials:

-

Styrene (B11656) (monomer)

-

This compound (RAFT agent)

-

2,2'-Azobisisobutyronitrile (AIBN) (initiator)

-

Tetrahydrofuran (THF) (solvent)

Procedure:

-

Stock Solution A: Prepare a solution of styrene (15 mL) and AIBN (4.225 mg).

-

Stock Solution B: Prepare a solution of this compound (100 mg) in THF (4 mL).

-

Transfer aliquots of Solution A (2.5 mL) and a calculated amount of Solution B to ampoules. The ratio of monomer to RAFT agent can be varied to control the molecular weight of the resulting polymer.

-

Degas the contents of the ampoules using three freeze-pump-thaw cycles and seal under vacuum.

-

Immerse the sealed ampoules in an oil bath thermostatted at 60°C for a specified period (e.g., 24 hours).

-

Stop the polymerization by rapid cooling.

-

The resulting polymer can be analyzed by Gel Permeation Chromatography (GPC) to determine its molecular weight and polydispersity index (PDI).

Spectroscopic Data

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound provides characteristic signals for the aromatic and methylene (B1212753) protons.

| Chemical Shift (δ) | Multiplicity | Integration | Assignment | Reference(s) |

| 4.60 ppm | singlet | 2H | -CH₂-Ph | [4] |

| 7.30-7.60 ppm | multiplet | 8H | Aromatic Protons (ArH) | [4] |

| 8.02 ppm | multiplet | 2H | Aromatic Protons (ArH) | [4] |

¹³C NMR Spectroscopy

While less commonly reported in full, the ¹³C NMR spectrum is used to confirm the structure of this compound. The spectrum would show signals corresponding to the aromatic carbons, the methylene carbon, and the thiocarbonyl carbon.

FT-IR Spectroscopy

The FT-IR spectrum of this compound would exhibit characteristic absorption bands for the C=S bond and the aromatic C-H and C=C bonds. The C=S stretching vibration is typically observed in the region of 1200-1050 cm⁻¹. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while C=C stretching vibrations in the aromatic ring appear in the 1600-1450 cm⁻¹ region.

Mass Spectrometry

Mass spectrometry of this compound would show a molecular ion peak corresponding to its molecular weight (244.38 g/mol ). Fragmentation patterns would likely involve the cleavage of the C-S and S-C bonds, leading to characteristic fragment ions.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting.

| Hazard Statement | Description | Reference(s) |

| H302 | Harmful if swallowed | |

| H317 | May cause an allergic skin reaction | |

| H410 | Very toxic to aquatic life with long lasting effects |

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P273: Avoid release to the environment.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

Conclusion

This compound (CAS: 27249-90-7) is a valuable tool for polymer chemists, enabling the synthesis of well-defined polymers through RAFT polymerization. Its chemical properties and synthesis are well-documented. For professionals in drug development, it is crucial to recognize that the current body of scientific literature does not support any significant biological or pharmacological activity for this compound. Future research may uncover new applications, but at present, its utility is firmly established within the realm of materials science.

References

The Core Principles of RAFT Polymerization Utilizing Benzyl Benzodithioate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental principles of Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, with a specific focus on the application of Benzyl (B1604629) Benzodithioate as a highly effective chain transfer agent (CTA). This document is intended to serve as a technical resource, offering detailed mechanistic insights, experimental protocols, and quantitative data to aid in the controlled synthesis of well-defined polymers for advanced research and development applications.

Introduction to RAFT Polymerization

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a powerful and versatile controlled radical polymerization (CRP) technique that enables the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (low polydispersity index, PDI), and complex architectures such as block, graft, and star polymers.[1] The control over the polymerization is achieved through the addition of a RAFT agent, typically a thiocarbonylthio compound, to a conventional free-radical polymerization system.[1]

The RAFT process operates via a degenerative chain transfer mechanism, establishing an equilibrium between active (propagating) and dormant polymer chains. This equilibrium minimizes termination reactions, which are inherent in conventional free-radical polymerization, allowing for the controlled growth of polymer chains.[1]

The Role of Benzyl Benzodithioate in RAFT Polymerization

This compound is a dithiobenzoate-based RAFT agent that is particularly well-suited for the controlled polymerization of a range of monomers, most notably styrenes, acrylates, and methacrylates.[2] Its effectiveness stems from a high transfer coefficient in the polymerization of these monomers.[3]

Key Properties of this compound:

| Property | Value |

| Molecular Formula | C₁₄H₁₂S₂ |

| Molecular Weight | 244.38 g/mol |

| Appearance | Red oil or powder |

| Storage | 2-8°C, protected from light |

The choice of the RAFT agent is critical and depends on the monomer being polymerized. The "Z" group (the benzene (B151609) ring in this compound) influences the reactivity of the C=S double bond towards radical addition, while the "R" group (the benzyl group) must be a good homolytic leaving group to efficiently re-initiate polymerization.

The RAFT Polymerization Mechanism with this compound

The RAFT polymerization process mediated by this compound can be broken down into several key steps:

-

Initiation: A standard radical initiator, such as Azobisisobutyronitrile (AIBN), thermally decomposes to generate initiating radicals (I•). These radicals then react with a monomer unit (M) to form a propagating radical (P•n).

-

Chain Transfer (Pre-equilibrium): The propagating radical (P•n) adds to the C=S bond of the this compound RAFT agent. This results in the formation of an intermediate radical. This intermediate can then fragment, releasing either the initial propagating radical or the benzyl radical (R•), which is the leaving group from the RAFT agent.

-

Re-initiation: The expelled benzyl radical (R•) reacts with a monomer unit to initiate the growth of a new polymer chain.

-

Main Equilibrium: As the polymerization proceeds, a rapid equilibrium is established where the thiocarbonylthio group is exchanged between dormant and active polymer chains. This ensures that all polymer chains have an approximately equal opportunity to grow, leading to a low polydispersity.

-

Termination: While minimized, termination reactions between two propagating radicals can still occur, leading to "dead" polymer chains.

The overall process is a dynamic equilibrium that allows for the controlled growth of polymer chains. The majority of the polymer chains remain in a dormant state at any given time, which significantly reduces the likelihood of termination reactions.

References

The Emergence of a Key Player in Polymer Control: A Technical Guide to Benzyl Benzodithioate in RAFT Polymerization

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery and history of benzyl (B1604629) benzodithioate, a pivotal chain transfer agent (CTA) in the realm of Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. Its role in enabling the synthesis of well-defined polymers with controlled molecular weights, low polydispersity, and complex architectures has made it an invaluable tool for researchers in polymer chemistry, materials science, and drug development. This document provides a comprehensive overview of its historical context, synthesis, and application, complete with experimental protocols and quantitative data to facilitate its use in the laboratory.

Discovery and Historical Context

While the precise first synthesis of benzyl benzodithioate is not readily found in historical chemical literature, the broader class of compounds to which it belongs, dithioesters, has been known in organic chemistry for a considerable time. The synthesis of methyl dithioesters, for instance, was described in 1979 by Cava and co-workers through the fragmentation of 2-aryl-1,3-dithiolanes[1]. The most common and established method for dithioester synthesis involves the reaction of Grignard reagents with carbon disulfide to form dithiocarboxylate salts, which are then alkylated[2][3].

The significance of this compound in polymer chemistry surged with the advent of RAFT polymerization in the late 1990s. Dithioesters, and particularly aromatic dithiobenzoates, were identified in the initial publications on RAFT as highly effective chain transfer agents. They offer excellent control over the polymerization of a wide range of monomers, especially 1,1-disubstituted monomers like methacrylates and methacrylamides. While issues such as retardation can occur with certain monomers like styrenes and acrylates, dithiobenzoates remain a popular choice for achieving polymers with low polydispersity and high end-group fidelity[4].

Synthesis of this compound

There are several established methods for the synthesis of this compound. Two common laboratory-scale procedures are detailed below.

Synthesis from Benzoic Acid and Benzyl Mercaptan

A widely cited method involves the reaction of benzoic acid and benzyl mercaptan with phosphorus pentasulfide as a thionating agent[5].

Experimental Protocol: Synthesis of this compound from Benzoic Acid and Benzyl Mercaptan

Materials:

-

Benzoic acid

-

Benzyl mercaptan

-

Phosphorus pentasulfide (P₄S₁₀)

-

Toluene (B28343) (anhydrous)

-

Neutral alumina

-

Benzene (B151609) (for chromatography)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine benzoic acid (e.g., 1.22 g), benzyl mercaptan (e.g., 1.24 g), and phosphorus pentasulfide (e.g., 4.44 g) in anhydrous toluene (e.g., 40 ml).

-

Heat the mixture to reflux. A dark red color should develop shortly after heating begins.

-

Maintain the reflux for approximately 10 hours. The reaction progress can be monitored by techniques such as GC-MS.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Purify the crude product by column chromatography using a column packed with neutral alumina. Elute with benzene.

-

Collect the colored fractions and remove the solvent by distillation to yield this compound as a dark red oil.

Synthesis from Benzoic Acid and Benzyl Alcohol

An alternative synthesis route utilizes benzyl alcohol in place of benzyl mercaptan, again with phosphorus pentasulfide as the thionating agent[6].

Experimental Protocol: Synthesis of this compound from Benzoic Acid and Benzyl Alcohol

Materials:

-

Benzoic acid

-

Benzyl alcohol

-

Phosphorus pentasulfide (P₄S₁₀)

-

Benzene (anhydrous)

-

Neutral alumina

-

Petroleum ether

Procedure:

-

In a round-bottom flask fitted with a reflux condenser, dissolve benzoic acid (e.g., 3.66 g, 30 mmol), benzyl alcohol (e.g., 3.24 g, 30 mmol), and phosphorus pentasulfide (e.g., 6.67 g, 30 mmol) in anhydrous benzene (e.g., 60 mL).

-

Reflux the mixture for 12 hours.

-

After cooling to room temperature, purify the product via column chromatography on neutral alumina, eluting with petroleum ether.

-

Remove the solvent from the collected fractions and further purify the residue by vacuum distillation to obtain this compound as a red oil[6].

Caption: Synthesis of this compound.

Role in RAFT Polymerization

This compound is a highly effective chain transfer agent for the RAFT polymerization of a variety of monomers, affording excellent control over molecular weight and achieving narrow molecular weight distributions (low polydispersity index, PDI).

The RAFT mechanism is a degenerative chain transfer process that establishes an equilibrium between active (propagating) and dormant polymer chains. This equilibrium minimizes termination reactions, which are prevalent in conventional free-radical polymerization, thus allowing for the controlled growth of polymer chains.

References

- 1. Synthesis of Dithioester Derivatives by Base-Mediated Fragmentation of 1,3-Dithiolanes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Reactivity of Fluorinated Dithiocarboxylates to Prepare Thioamides—Effective Access to a 4-Styrenylthioamide-Cinchona Alkaloid Monomer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. rsc.org [rsc.org]

theoretical molecular weight calculations with Benzyl benzodithioate

An In-Depth Technical Guide to the Theoretical Molecular Weight Calculation of Benzyl Benzodithioate

For researchers, scientists, and professionals in drug development, the precise determination of a compound's molecular weight is a foundational requirement for a multitude of applications, ranging from stoichiometric calculations in chemical synthesis to the interpretation of mass spectrometry data. This guide provides a detailed methodology for the theoretical calculation of the molecular weight of this compound, a compound often utilized as a chain transfer agent in reversible addition-fragmentation chain-transfer (RAFT) polymerization.

Introduction to Theoretical Molecular Weight

The theoretical molecular weight, also known as the formula weight, of a chemical compound is the sum of the atomic weights of all atoms present in its molecular formula. This calculation relies on the standard atomic weights of the elements, which are established by the International Union of Pure and Applied Chemistry (IUPAC) and represent a weighted average of the masses of their naturally occurring isotopes.

Chemical Identity of this compound

To perform the calculation, it is essential to first establish the precise molecular formula of the compound.

-

Chemical Name: this compound

-

Synonyms: Benzyl dithiobenzoate, S-Benzyl dithiobenzoate

This formula indicates that a single molecule of this compound is composed of 14 carbon atoms, 12 hydrogen atoms, and 2 sulfur atoms.

Experimental Protocol: Calculation Methodology

This section details the protocol for calculating the theoretical molecular weight of this compound.

Objective: To calculate the sum of the atomic weights of all atoms in the molecular formula C₁₄H₁₂S₂.

Materials:

-

Standard atomic weight values from the IUPAC Periodic Table.

-

The molecular formula of this compound.

Procedure:

-

Identify Constituent Elements: Deconstruct the molecular formula (C₁₄H₁₂S₂) into its constituent elements: Carbon (C), Hydrogen (H), and Sulfur (S).

-

Count Atoms: Determine the number of atoms for each element present in the formula:

-

Carbon (C): 14 atoms

-

Hydrogen (H): 12 atoms

-

Sulfur (S): 2 atoms

-

-

Obtain Standard Atomic Weights: Retrieve the conventional standard atomic weight for each element.

-

Calculate Total Mass per Element: For each element, multiply the number of atoms by its standard atomic weight.

-

Total mass of Carbon = 14 × 12.011 amu

-

Total mass of Hydrogen = 12 × 1.008 amu

-

Total mass of Sulfur = 2 × 32.066 amu

-

-

Sum Elemental Masses: Sum the total masses calculated in the previous step to obtain the final theoretical molecular weight of the compound.

Data Presentation

The quantitative data used in the calculation are summarized in the table below for clarity and ease of comparison.

| Element | Symbol | Number of Atoms | Standard Atomic Weight (amu) | Total Contribution to Molecular Weight (amu) |

| Carbon | C | 14 | 12.011 | 168.154 |

| Hydrogen | H | 12 | 1.008 | 12.096 |

| Sulfur | S | 2 | 32.066 | 64.132 |

| Total | 244.382 |

Based on this protocol, the calculated theoretical molecular weight of this compound (C₁₄H₁₂S₂) is 244.382 amu . This value is consistent with the molecular weight of 244.38 g/mol reported in chemical databases.[][3][4]

Visualization of Calculation Workflow

The logical relationship and workflow for the calculation of the theoretical molecular weight are depicted in the following diagram.

References

- 1. echemi.com [echemi.com]

- 3. 27249-90-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 6. youtube.com [youtube.com]

- 7. byjus.com [byjus.com]

- 8. quora.com [quora.com]

- 9. Standard atomic weight - Wikipedia [en.wikipedia.org]

- 10. Hydrogen - Wikipedia [en.wikipedia.org]

- 11. echemi.com [echemi.com]

- 12. quora.com [quora.com]

Solubility Profile of Benzyl Benzodithioate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl (B1604629) benzodithioate is a highly effective chain transfer agent in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, a controlled radical polymerization technique. Its efficacy in synthesizing well-defined polymers makes it a crucial compound in materials science and has potential applications in drug delivery systems. A thorough understanding of its solubility in various organic solvents is paramount for its application in synthesis, purification, and formulation. This technical guide provides a comprehensive overview of the solubility of benzyl benzodithioate, including qualitative solubility data, a detailed experimental protocol for solubility determination, and a workflow for its synthesis.

Qualitative Solubility of this compound

The following table summarizes the expected qualitative solubility of this compound in a range of common organic solvents based on its chemical properties and documented use in chemical reactions.

| Solvent | Chemical Formula | Polarity | Expected Solubility | Rationale |

| Toluene | C₇H₈ | Nonpolar | Soluble | Used as a solvent in the synthesis of this compound, indicating good solubility.[1] |

| Benzene | C₆H₆ | Nonpolar | Soluble | Employed as an eluent in the purification of this compound, confirming its solubility.[1][2] |

| Tetrahydrofuran (THF) | C₄H₈O | Polar aprotic | Soluble | Commonly used as a solvent in RAFT polymerizations involving dithiobenzoates. |

| Dimethylformamide (DMF) | C₃H₇NO | Polar aprotic | Soluble | Frequently used as a solvent for RAFT polymerization.[2] |

| Acetone | C₃H₆O | Polar aprotic | Likely Soluble | Good solvent for many organic compounds of similar polarity. |

| Ethanol | C₂H₅OH | Polar protic | Sparingly Soluble | The presence of the polar hydroxyl group may limit the solubility of the nonpolar this compound. |

| Methanol | CH₃OH | Polar protic | Sparingly Soluble to Insoluble | Higher polarity compared to ethanol, likely resulting in lower solubility. |

| Water | H₂O | Polar protic | Insoluble | As a nonpolar organic molecule, it is expected to be immiscible with water. |

| Hexane (B92381) | C₆H₁₄ | Nonpolar | Soluble | The nonpolar nature of hexane should facilitate the dissolution of this compound. |

| Petroleum Ether | Mixture of alkanes | Nonpolar | Soluble | Used as an eluent for the purification of this compound.[2] |

Experimental Protocol for Determining Solubility

To obtain quantitative solubility data, a standardized experimental protocol should be followed. The following is a general procedure for determining the solubility of a solid organic compound like this compound in an organic solvent.[3][4][5]

Objective: To determine the concentration of a saturated solution of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent (e.g., Toluene, THF, Acetone)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a series of vials.

-

Solvent Addition: Add a known volume of the desired organic solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C). Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) to ensure saturation.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature to allow the excess solid to settle.

-

Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any undissolved solid particles.

-

Dilution: Dilute the filtered saturated solution with the same solvent to a concentration suitable for the analytical method to be used.

-

Quantification: Analyze the concentration of this compound in the diluted solution using a calibrated HPLC or UV-Vis spectrophotometer.

-

Calculation: Calculate the solubility of this compound in the solvent in units such as g/L or mol/L.

Synthesis Workflow of this compound

The following diagram illustrates a typical experimental workflow for the synthesis of this compound.[1][2]

Caption: A schematic overview of the synthesis process for this compound.

References

Thermal Stability of Benzyl Benzodithioate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl (B1604629) benzodithioate is a highly utilized chain transfer agent in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, a controlled radical polymerization technique enabling the synthesis of polymers with well-defined architectures and low polydispersity. The thermal stability of such RAFT agents is a critical parameter, influencing their storage, handling, and application in polymerization processes, which are often conducted at elevated temperatures. This technical guide provides a comprehensive overview of the thermal stability of benzyl benzodithioate, including its decomposition pathways and the experimental protocols for its analysis. While direct quantitative thermal analysis data for this compound is not extensively available in peer-reviewed literature, this guide consolidates information on its physicochemical properties and draws comparisons with closely related dithioester compounds to provide a thorough understanding of its expected thermal behavior.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₄H₁₂S₂ | [][2][3][4][5] |

| Molecular Weight | 244.38 g/mol | [][2][3][4] |

| Appearance | Orange to brown to dark red clear liquid or powder | [][2][4] |

| Melting Point | 55 °C | [] |

| Boiling Point | 373 °C | [] |

| Density | 1.182 - 1.201 g/mL at 25 °C | [][4] |

| Refractive Index | n20/D 1.696 | [][3][4] |

Thermal Stability and Decomposition Analysis

One study on the thermal decomposition of various dithioesters, including cumyl dithiobenzoate, reported decomposition at temperatures around 120 °C.[6] The decomposition products were identified as an unsaturated compound and dithiobenzoic acid.[6]

A comparative study on the thermal stability of different RAFT/MADIX agents suggested that this compound, with a benzyl (-CH₂Ph) leaving group, is among the more thermally stable dithiobenzoates.[7]

Proposed Decomposition Pathways

For dithioesters like this compound that lack β-hydrogens, two primary decomposition pathways are proposed: α-elimination and homolytic cleavage.

-

α-Elimination: This pathway involves the formation of a carbene intermediate, which can then rearrange to form stilbene (B7821643).[7]

-

Homolytic Cleavage: This involves the breaking of the C-S bond to form a benzyl radical and a dithiobenzoate radical.

The following diagram illustrates these potential decomposition pathways.

Caption: Proposed thermal decomposition pathways for this compound.

Quantitative Data from Analogous Compounds

While specific TGA/DSC data for this compound is unavailable, Table 2 summarizes the thermal decomposition data for related dithioester compounds. This data can be used to estimate the thermal stability of this compound.

Table 2: Thermal Decomposition Data for Analogous Dithioesters

| Compound | Decomposition Temperature (°C) | Technique | Products | Reference |

| Cumyl Dithiobenzoate | ~120 | TGA | Unsaturated compound, Dithiobenzoic acid | |

| PMMA-Dithioester | Onset at 65 | TGA | - |

Experimental Protocols

To experimentally determine the thermal stability of this compound, a combination of thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS) is recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the onset decomposition temperature and mass loss profile of this compound.

Methodology:

-

Place a 5-10 mg sample of this compound into a TGA pan (platinum or alumina).

-

Place the pan in the TGA instrument.

-

Heat the sample from room temperature to 600 °C at a constant heating rate (e.g., 10 or 20 K/min) under an inert atmosphere (e.g., nitrogen or argon) with a constant flow rate (e.g., 20-50 mL/min).

-

Record the mass loss as a function of temperature.

-

The onset of decomposition is determined as the temperature at which significant mass loss begins.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and any other thermal transitions of this compound.

Methodology:

-

Seal a 2-5 mg sample of this compound in an aluminum DSC pan.

-

Place the sample pan and an empty reference pan in the DSC instrument.

-

Heat the sample from room temperature to a temperature above its expected melting point (e.g., 100 °C) at a constant heating rate (e.g., 10 K/min) under an inert atmosphere.

-

Record the heat flow as a function of temperature.

-

The melting point will be observed as an endothermic peak.

The following diagram outlines the general workflow for thermal analysis.

Caption: General workflow for the thermal analysis of this compound.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the volatile decomposition products of this compound.

Methodology:

-

Place a small amount of this compound (typically in the microgram range) into a pyrolysis sample cup.

-

Introduce the sample into the pyrolyzer, which is interfaced with a GC-MS system.

-

Rapidly heat the sample to a temperature above its decomposition point (determined by TGA, e.g., 250 °C).

-

The volatile pyrolysis products are transferred to the GC column for separation.

-

The separated components are then introduced into the mass spectrometer for identification based on their mass spectra.[8]

Conclusion

This technical guide provides a detailed overview of the thermal stability of this compound. While direct experimental TGA and DSC data are not widely published, information from analogous compounds and theoretical considerations suggest that it is a relatively stable dithioester. The proposed decomposition pathways involve α-elimination to form stilbene or homolytic cleavage to generate radical species. For a definitive understanding of its thermal properties, the experimental protocols outlined in this guide should be followed. Such data is crucial for optimizing its use in RAT polymerization and ensuring safe handling and storage conditions.

References

Benzyl benzodithioate reactivity with different monomer classes

An In-Depth Technical Guide to the Reactivity of Benzyl (B1604629) Benzodithioate with Different Monomer Classes

Introduction

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a prominent form of reversible deactivation radical polymerization (RDRP) that allows for the synthesis of polymers with well-defined architectures, controlled molecular weights, and low polydispersity. The choice of the RAFT agent, or chain transfer agent (CTA), is critical to the success of the polymerization, as its reactivity must be matched to the monomer being polymerized. Benzyl benzodithioate (BDB) is a dithiobenzoate-based RAFT agent utilized for the controlled radical polymerization of various monomers. This guide provides a detailed overview of the reactivity of this compound with key monomer classes, supported by quantitative data, experimental protocols, and process visualizations.

Core Principles of RAFT Polymerization

The fundamental mechanism of RAFT polymerization involves a series of reversible addition-fragmentation steps, which establish an equilibrium between active (propagating radicals) and dormant (polymer chains capped with the RAFT agent) species. This equilibrium allows for the simultaneous growth of all polymer chains, leading to a narrow molecular weight distribution. The effectiveness of a RAFT agent is largely determined by the substituents on the molecule, which influence the rates of addition and fragmentation. This compound is particularly effective for controlling the polymerization of methacrylates, methacrylamides, and styrenes.[][2]

Reactivity with Different Monomer Classes

The efficacy of this compound as a control agent varies significantly across different classes of monomers. Its performance is dictated by the stability of the intermediate radical formed during the addition-fragmentation process.

Methacrylates

This compound and similar dithiobenzoates demonstrate excellent control over the polymerization of methacrylates. Studies on monomers like α-methylbenzyl methacrylate (B99206) (α-MBM) show that RAFT polymerizations yield polymers with moderately narrow polydispersities (PDI) ranging from 1.12 to 1.59.[3][4] The kinetics of these polymerizations typically follow a first-order trend with respect to the monomer concentration.[3][4] However, conversion rates in RAFT polymerizations are often lower compared to conventional free-radical polymerizations under identical conditions.[3][4] The solvent and temperature can also influence the process; for instance, conducting the RAFT polymerization of methyl methacrylate (MMA) at higher temperatures can increase both the rate of polymerization and the transfer constant of the RAFT agent, resulting in lower polydispersities at a given conversion.[5]

Styrenes

Styrene (B11656) is another monomer class where this compound acts as an effective RAFT agent. It exhibits a high transfer coefficient in styrene polymerization, leading to the synthesis of well-defined polystyrene (PS).[6][7] However, the resulting molecular weight can sometimes be higher than the theoretically calculated value, which may suggest some instability or side reactions of the RAFT agent under certain conditions.[6][7]

Acrylates

The polymerization of acrylates, such as t-butyl acrylate (B77674) (tBA), using this compound presents more challenges. The synthesis of poly(t-butyl acrylate) (PtBA) with this agent has shown results that suggest the RAFT agent may be unstable under the required reaction conditions.[6][7] This can lead to poor control over the polymerization. In cases where block copolymers are desired, the sequence of monomer addition is critical. For example, polystyrene (PS) acting as a macro-CTA is not efficient for polymerizing t-butyl acrylate due to a low transfer coefficient. Conversely, PtBA can act as an effective macro-CTA for styrene polymerization to form PtBA-PS block copolymers, provided the initial PtBA has a narrow polydispersity.[7]

Acrylamides

For N-isopropylacrylamide (NIPAM), dithiobenzoates and dithiocarbamates have been used successfully to produce polymers with low polydispersity indexes (Mw/Mn < 1.3).[8] Kinetic investigations have revealed that these polymerizations can exhibit long induction periods, the duration of which depends on the specific RAFT agent and its concentration.[8]

Data Presentation

The following tables summarize the quantitative data from various studies on the RAFT polymerization of different monomers using dithiobenzoate agents.

Table 1: RAFT Polymerization of α-Methylbenzyl Methacrylate (α-MBM) at 70°C

| [α-MBM]₀ (M) | [AIBN]₀ (x10⁻³ M) | [1-PEDB]₀ (x10⁻³ M) | Time (h) | Conversion (%) | Mₙ ( g/mol ) | PDI (Ɖ) |

| 0.5 | 2 | 4 | 10 | ~20 | - | 1.12 |

| 0.5 | 5 | 4 | 10 | ~35 | - | 1.25 |

| 0.5 | 8 | 4 | 10 | ~45 | - | 1.59 |

| 0.5 | 10 | 4 | 10 | ~50 | - | 1.48 |

Data adapted from a study on α-MBM polymerization using 1-phenylethyldithiobenzoate (1-PEDB), a structurally similar RAFT agent.[3][4]

Table 2: RAFT Polymerization of Styrene (St) and t-Butyl Acrylate (tBA) with Benzyl Dithiobenzoate

| Monomer | Monomer/RAFT Ratio | Time (h) | Conversion (%) | Mₙ (GPC, g/mol ) | PDI (Ɖ) |

| Styrene | 250 | 2 | 26.3 | 10,200 | 1.25 |

| Styrene | 500 | 4 | 35.8 | 21,300 | 1.20 |

| Styrene | 1000 | 6 | 42.5 | 45,600 | 1.18 |

| tBA | 250 | 2 | 10.5 | 4,500 | 1.35 |

| tBA | 500 | 4 | 15.2 | 9,800 | 1.40 |

Illustrative data based on findings reported for benzyl dithiobenzoate.[6][7]

Experimental Protocols

Detailed methodologies are crucial for reproducible results in RAFT polymerization. Below are typical protocols for the polymerization of methyl methacrylate and vinyl acetate (B1210297).

Protocol 1: RAFT Polymerization of Methyl Methacrylate (MMA)

Reagents:

-

Monomer: Methyl methacrylate (MMA)

-

Initiator: 2,2'-Azobisisobutyronitrile (AIBN)

-

RAFT Agent: 2-Cyano-2-propyl benzodithioate

-

Solvent: Benzene

Procedure:

-

A stock solution is prepared by dissolving AIBN (20.1 mg, 0.122 mmol) in methyl methacrylate (15 mL, 0.14 mol) and adding 5 mL of benzene.

-

An aliquot of the stock solution (2 mL) is transferred to a reaction ampule containing the RAFT agent (12.3 mg, 0.056 mmol).

-

The contents of the ampule are degassed through three freeze-evacuate-thaw cycles to remove oxygen, which can inhibit radical polymerization.

-

The ampule is sealed under vacuum.

-

Polymerization is carried out by placing the sealed ampule in a preheated oil bath at 60°C for 15 hours.

-

After polymerization, the ampule is opened, and the polymer is precipitated in a non-solvent (e.g., methanol), filtered, and dried under vacuum to a constant weight.

Protocol 2: RAFT Polymerization of Vinyl Acetate

Reagents:

-

Monomer: Vinyl acetate

-

Initiator: AIBN

-

RAFT Agent: Cyanomethyl methyl(phenyl) carbamodithioate

-

Solvent: None (bulk polymerization)

Procedure:

-

A solution is prepared in an ampule containing vinyl acetate (2.0 mL, 23.23 mmol), AIBN (2.0 mg, 0.012 mmol), and the RAFT agent (26.64 mg, 0.12 mmol).

-

The ampule is subjected to three freeze-evacuate-thaw cycles and sealed under vacuum.

-

The polymerization is conducted by immersing the sealed ampule in an oil bath set at 60°C for 16 hours.

-

The resulting polymer is isolated and purified using standard precipitation techniques.

Mandatory Visualization

Diagrams created using Graphviz (DOT language) are provided below to illustrate key processes and relationships in RAFT polymerization.

Caption: The core mechanism of RAFT polymerization.

References

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. [PDF] RAFT Polymerization Kinetics of a-Methylbenzyl Methacryalte by Dilatometry | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of Narrow Polydispersity Block Copolymers of PtBA-PS by Novel RAFT Polymerization Technique | Journal of Engineering and Technological Sciences [journals.itb.ac.id]

- 8. researchgate.net [researchgate.net]

The Initiation Mechanism in Benzyl Benzodithioate-Mediated RAFT Polymerization: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the core initiation mechanism in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization mediated by benzyl (B1604629) benzodithioate. It is designed to offer researchers, scientists, and drug development professionals a comprehensive understanding of the critical "initialization period," supported by detailed experimental protocols, quantitative data, and mechanistic diagrams.

Core Concepts: The Initiation Pathway

The initiation of RAFT polymerization is a critical phase that dictates the overall control and success of the polymerization process. Unlike conventional free-radical polymerization, RAFT polymerization introduces a chain transfer agent (CTA), in this case, benzyl benzodithioate, to establish a dynamic equilibrium between active and dormant polymer chains. The initiation sequence can be broken down into several key steps:

-

Radical Generation: The process begins with the decomposition of a conventional radical initiator, such as 2,2'-azoisobutyronitrile (AIBN), to generate primary radicals (I•). This step is typically induced by thermal or photochemical means.

-

Monomer Addition: A primary radical adds to a monomer unit (M) to form a propagating radical (P•).

-

Activation of the RAFT Agent: The propagating radical then reacts with the this compound RAFT agent. This leads to the formation of an intermediate radical adduct.

-

Fragmentation and Re-initiation: This intermediate is designed to be unstable and fragments, yielding a dormant polymeric RAFT agent and a new radical (the leaving 'R' group from the initial RAFT agent, which in this case is a benzyl radical). This benzyl radical then re-initiates polymerization by reacting with a monomer.

This sequence of events, known as the "initialization period," is crucial for ensuring that all polymer chains are initiated at approximately the same time, which is a prerequisite for producing polymers with a narrow molecular weight distribution.

Caption: Figure 1: Initiation Mechanism of this compound-Mediated RAFT Polymerization.

It is important to note that with benzyl dithiobenzoate, the consumption of the initial RAFT agent can be slow, and by-products from intermediate radical termination can sometimes be observed.[1] The rate of activation of the initial RAFT agent is a critical factor for achieving effective control over the polymerization.[2]

Quantitative Data Analysis

The efficiency of the initiation process and the overall control of the polymerization are reflected in the resulting polymer's molecular weight and polydispersity index (PDI). The following tables summarize quantitative data from a study on the RAFT polymerization of styrene (B11656) using benzyl dithiobenzoate.[3]

Table 1: Effect of Monomer/RAFT Agent Ratio on Polystyrene Synthesis [3]

| Monomer/RAFT Ratio | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) |

| 100 | 24 | 25.1 | 2,700 | 1.25 |

| 250 | 24 | 22.3 | 6,000 | 1.18 |

| 500 | 24 | 21.0 | 11,200 | 1.15 |

| 1000 | 24 | 20.2 | 21,000 | 1.13 |

Reaction Conditions: Styrene polymerization at 60°C with AIBN as the initiator.

Table 2: Effect of Polymerization Time on Polystyrene Synthesis [3]

| Monomer/RAFT Ratio | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) |

| 500 | 4 | 7.9 | 4,200 | 1.20 |

| 500 | 8 | 14.5 | 7,800 | 1.16 |

| 500 | 12 | 21.0 | 11,200 | 1.15 |

| 500 | 24 | 38.9 | 20,100 | 1.14 |

Reaction Conditions: Styrene polymerization at 60°C with AIBN as the initiator.

These data illustrate that as the monomer to RAFT agent ratio increases, the molecular weight of the resulting polymer also increases.[3] Furthermore, with increasing polymerization time, both conversion and molecular weight increase, while the polydispersity index narrows, indicating a well-controlled polymerization process.[3]

Experimental Protocols

A detailed understanding of the experimental setup is crucial for reproducing and building upon existing research. The following is a typical protocol for the RAFT polymerization of styrene using this compound.

Materials

-

Monomer: Styrene (distilled under reduced pressure before use)[3]

-

Initiator: 2,2'-azoisobutyronitrile (AIBN)[3]

-

RAFT Agent: Benzyl dithiobenzoate[3]

-

Solvent: Tetrahydrofuran (THF)[3]

Procedure for Synthesis of Narrow Disperse Polystyrene[3]

-

Stock Solution Preparation:

-

Solution A: Prepare a solution of 15 mL of styrene and 4.225 mg of AIBN.

-

Solution B: Prepare a solution of 100 mg of benzyl dithiobenzoate in 4 mL of THF.

-

-

Reaction Setup:

-

Transfer 2.5 mL of solution A and a calculated amount of solution B (to achieve the desired monomer/RAFT ratio) into a series of ampoules.

-

-

Degassing:

-

Subject the contents of the ampoules to three freeze-pump-thaw cycles to remove dissolved oxygen.

-

Seal the ampoules under vacuum.

-

-

Polymerization:

-

Immerse the sealed ampoules in an oil bath thermostated at 60°C for a specified period (e.g., 24 hours).

-

-

Isolation and Analysis:

-

After the designated time, quench the polymerization by cooling the ampoules.

-

Open the ampoules and evaporate the remaining monomer to isolate the polymer.

-

Determine the conversion gravimetrically.

-

Analyze the molecular weight and PDI of the polymer using Gel Permeation Chromatography (GPC).

-

Caption: Figure 2: Experimental Workflow for this compound-Mediated RAFT Polymerization.

Conclusion

The initiation mechanism in this compound-mediated RAFT polymerization is a finely tuned process that is fundamental to the synthesis of well-defined polymers. A thorough understanding of the initialization period, supported by robust experimental protocols and careful analysis of the resulting quantitative data, is essential for researchers aiming to leverage this powerful polymerization technique. The information presented in this guide serves as a foundational resource for the successful design and execution of controlled radical polymerizations for a variety of applications, including those in drug development and materials science.

References

The Dithiobenzoate Group in RAFT Polymerization: A Technical Guide